sulfoacetic acid disodium salt chemical structure and physical properties
sulfoacetic acid disodium salt chemical structure and physical properties
Title: Sulfoacetic Acid Disodium Salt (CAS 5462-60-2): Structural Dynamics, Analytical Methodologies, and Biochemical Applications
Executive Summary
Sulfoacetic acid disodium salt (disodium sulfoacetate) is a highly polar, bifunctional organic compound characterized by the presence of both sulfonate and carboxylate moieties. This dual-anionic nature imparts exceptional water solubility and unique coordination capabilities, making it a critical intermediate in surfactant manufacturing, a target in microbial metabolic studies, and a rigorous competitive anion in analytical sensor validation[],[2]. This whitepaper deconstructs the physical properties, analytical quantification methods, and experimental workflows associated with this compound, providing a self-validating framework for researchers.
Chemical Architecture and Physical Properties
The molecular architecture of disodium sulfoacetate (SMILES: C(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]) consists of a short aliphatic methylene bridge flanked by two distinct anionic groups[]. The sulfonate group is a strong acid derivative, remaining fully ionized across the entire pH scale, while the carboxylate group provides additional charge density and coordination potential. This dense localization of negative charge requires sodium counterions to stabilize the crystal lattice, resulting in a high melting point and robust thermal stability[3].
Table 1: Chemical and Physical Properties of Sulfoacetic Acid Disodium Salt
| Property | Value |
| IUPAC Name | Disodium 2-sulfonatoacetate |
| CAS Registry Number | 5462-60-2 |
| Molecular Formula | C₂H₂Na₂O₅S |
| Molecular Weight | 184.08 g/mol |
| Melting Point | 330 °C |
| Density | 1.875 g/cm³ |
| Water Solubility | Highly Soluble |
| Appearance | White to beige crystalline powder |
(Data synthesized from[] and[3])
Analytical Chemistry: Chromatographic Quantification
Due to the absence of a conjugated π -system, sulfoacetic acid disodium salt exhibits negligible UV-Vis absorbance, rendering standard HPLC-UV methods ineffective. Furthermore, its extreme polarity prevents retention on standard reversed-phase columns (e.g., C18). Consequently, Ion Chromatography (IC) coupled with suppressed conductivity detection is the authoritative standard for purity validation[4].
Protocol 1: Purity Determination via Ion Chromatography
Objective: Quantify the mass fraction of disodium sulfoacetate in a synthesized batch. Self-Validating Control: A standard curve generated from certified reference materials (R² > 0.999) and a blank injection (Milli-Q water) must be run prior to the sample to rule out system carryover and validate detector linearity.
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Standard & Sample Preparation: Dissolve the analyte in 18.2 MΩ·cm ultrapure water to a target concentration of 100 ppm.
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Causality: Ultrapure water is mandatory to prevent background conductivity interference from trace environmental ions (like ambient chloride or carbonate).
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Particulate Filtration: Pass the solution through a 0.22 µm hydrophilic PTFE syringe filter.
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Causality: Removes insoluble micro-particulates that would otherwise foul the analytical column frit and cause catastrophic backpressure increases.
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Chromatographic Separation: Inject 25 µL onto a high-capacity anion-exchange column. Utilize an electrolytically generated potassium hydroxide (KOH) gradient (e.g., 10 mM to 40 mM).
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Causality: The divalent sulfonatoacetate dianion binds strongly to the stationary phase. A KOH gradient ensures sharp peak elution while preventing co-elution with monovalent impurities (e.g., chloride, acetate).
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Suppressed Conductivity Detection: Route the column effluent through an anion electrolytically regenerated suppressor (AERS) prior to the conductivity cell.
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Causality: The suppressor neutralizes the highly conductive KOH eluent into water ( K++OH−+R−H+→R−K++H2O ), drastically reducing background noise and amplifying the signal-to-noise ratio of the fully dissociated sulfoacetate analyte.
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Caption: Step-by-step ion chromatography workflow for purity validation.
Biochemical Metabolism and Environmental Fate
In environmental microbiology, the degradation of C2 sulfonates is of significant interest for understanding the global sulfur cycle. Sulfoacetate is metabolized by specific bacterial strains, such as Cupriavidus necator H16, through a specialized enzymatic cascade[5].
The degradation logic follows a CoA-dependent pathway. Sulfoacetate is first activated to sulfoacetyl-CoA, which is subsequently reduced to sulfoacetaldehyde. This intermediate undergoes cleavage to release sulfite (which is exported from the cell via the TauE efflux protein) and acetate, which enters central carbon metabolism to be utilized as a carbon sink[5].
Caption: Metabolic degradation pathway of sulfoacetate in C. necator H16.
Application in Coordination Chemistry and Sensor Validation
Beyond its role as a surfactant intermediate, sulfoacetic acid disodium salt is utilized in advanced analytical chemistry as a competitive polyanion to validate the selectivity of fluorescent probes. Because it possesses both a hard oxygen-donor sulfonate and a carboxylate group, it acts as a stringent interferent in metal-ligand coordination assays[2].
Protocol 2: Anion Interference Assay for Fluorescent Probes
Objective: Validate the selectivity of a Cu²⁺-quenched fluorescent probe (L1-Cu) for sulfide (S²⁻) against competitive polyanions like sulfoacetate. Self-Validating Control: A sequential addition methodology ensures that the probe remains quenched in the presence of the interferent, but successfully "turns on" when the true target (S²⁻) is subsequently added to the exact same matrix.
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Probe Complexation: Synthesize the L1-Cu²⁺ complex by mixing 10 µM of the L1 ligand with 20 µM CuCl₂ in a PBS/CH₃CN buffer (1:1 v/v, pH 7.2).
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Causality: The paramagnetic nature of the Cu²⁺ center quenches the intrinsic fluorescence of the L1 ligand via electron/energy transfer, establishing a stable "Turn-OFF" baseline state[2].
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Interferent Introduction: Add 30 µM of sulfoacetic acid disodium salt to the cuvette. Incubate for 5 minutes and measure emission at 534 nm (λex = 495 nm).
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Causality: If the fluorescence remains quenched, it proves that the bulky, hard-oxygen donor sulfoacetate cannot competitively displace Cu²⁺ from the L1 coordination sphere. This confirms the probe's resistance to electrostatic interference from dense polyanions[2].
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Target Analyte Addition (Recovery Phase): Add 40 µM of Na₂S to the same cuvette.
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Causality: The extreme thermodynamic affinity between Cu²⁺ and S²⁻ (forming insoluble CuS) strips the copper from the L1 ligand. The release of free L1 restores the fluorescence emission, validating that the probe's Turn-ON mechanism is highly specific to soft nucleophiles[2].
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References
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[5] Title: DISODIUM SULFOACETATE - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link]
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[2] Title: A Retrievable and Highly Selective Fluorescent Probe for Monitoring Sulfide and Imaging in Living Cells Source: Inorganic Chemistry (ACS Publications) URL:[Link]
